molecular formula C10H12Cl2N6 B14906577 3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B14906577
M. Wt: 287.15 g/mol
InChI Key: KAEYCMNBTPOCQN-UHFFFAOYSA-N
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Description

3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of chlorine atoms and a piperidine ring in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the formation of the pyrazolopyrimidine core followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,6-dichloropyrazole with a suitable amine can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance the efficiency of the reaction . Additionally, the use of catalysts and specific solvents can further improve the reaction outcomes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-N-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to the specific arrangement of chlorine atoms and the piperidine ring, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12Cl2N6

Molecular Weight

287.15 g/mol

IUPAC Name

3,6-dichloro-N-piperidin-3-yl-2H-pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H12Cl2N6/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7/h5,13H,1-4H2,(H2,14,15,16,17,18)

InChI Key

KAEYCMNBTPOCQN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl

Origin of Product

United States

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